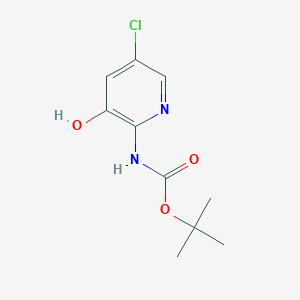

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZOCPZOKRYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amide Synthesis Route

Overview:

The most prevalent method employs the formation of the carbamate via amide linkage between a pyridine derivative and tert-butyl chloroformate. This route is favored for its operational simplicity and high selectivity.

Reaction Scheme:

The key step involves reacting 5-chloro-3-hydroxypyridin-2-amine (or a suitable precursor) with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine, under anhydrous conditions at low temperatures (typically 0–25°C). This facilitates nucleophilic attack on the chloroformate, forming the carbamate linkage.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Anhydrous to prevent hydrolysis |

| Temperature | 0°C to room temperature | To control reaction rate and selectivity |

| Base | Triethylamine, pyridine | To scavenge HCl and facilitate reaction |

- Dissolve the pyridine derivative in the solvent under inert atmosphere.

- Cool the mixture to 0°C.

- Add tert-butyl chloroformate dropwise with stirring.

- Maintain the temperature and stir for several hours.

- Quench the reaction, extract, and purify via chromatography or recrystallization.

Hydrolysis of N-Boc or Related Precursors

Overview:

An alternative route involves hydrolyzing N-Boc-protected pyridine derivatives, such as N-Boc-5-chloropyridine-2-carboxamide, to yield the free hydroxypyridine carbamate.

Reaction Scheme:

Hydrolysis is performed using strong acids (hydrochloric or sulfuric acid) in organic solvents like ether or tetrahydrofuran, under reflux conditions.

| Parameter | Typical Range | Notes |

|---|---|---|

| Acid | HCl or H₂SO₄ | Catalyzes hydrolysis |

| Solvent | Ether, THF | Ensures solubility |

| Temperature | Reflux (~60–80°C) | Accelerates hydrolysis |

- Dissolve the N-Boc derivative in the solvent.

- Add acid dropwise under stirring.

- Reflux for several hours.

- Neutralize, extract, and purify the product.

Oxidation and Reduction Pathways

Overview:

Oxidative transformations can convert hydroxymethyl groups to carboxylic acids, while reduction can yield alcohol derivatives, enabling structural diversification.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral medium, room temperature | Carboxylic acid derivative |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions, low temperature | Corresponding alcohols |

Application:

These transformations are often employed in late-stage functionalization or in the synthesis of analogs for structure-activity relationship (SAR) studies.

Process Optimization and Environmental Considerations

Recent patents and research emphasize eco-friendly and cost-effective methods, such as utilizing catalytic amounts of environmentally benign reagents, employing continuous flow reactors for scale-up, and minimizing hazardous waste.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Amide formation | 5-chloro-3-hydroxypyridin-2-amine | tert-Butyl chloroformate, triethylamine | Dichloromethane | 0°C to RT | High | Widely used, scalable |

| Hydrolysis | N-Boc-5-chloropyridine-2-carboxamide | HCl or H₂SO₄ | Ether, THF | Reflux | Moderate | Suitable for precursor conversion |

| Oxidation | Hydroxymethyl derivative | KMnO₄, CrO₃ | Water/acetone | RT to reflux | Variable | Functional group modification |

| Reduction | Hydroxymethyl derivative | NaBH₄, LiAlH₄ | THF | -78°C to RT | Variable | Structural diversification |

化学反应分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield pyridinol derivatives.

-

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate the hydroxyl group, accelerating cleavage of the carbamate linkage.

Nucleophilic Aromatic Substitution (Cl Displacement)

The chlorine atom at position 5 participates in nucleophilic substitution under transition metal-catalyzed or thermal conditions.

-

Key Factors : The hydroxyl group at position 3 activates the pyridine ring toward electrophilic substitution, while the carbamate group directs reactivity to the chlorine-bearing position .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 3 can be oxidized to a ketone or quinone structure.

Protection/Deprotection Strategies

The hydroxyl and carbamate groups are amenable to protection for selective functionalization.

-

Applications : Silylation enables selective modification of the hydroxyl group without affecting the carbamate .

Transesterification of the Carbamate

The tert-butyl carbamate group undergoes transesterification with alcohols under catalytic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Methanolysis | MeOH, H₂SO₄, 60°C, 6 h | Methyl (5-chloro-3-hydroxypyridin-2-yl)carbamate |

-

Kinetics : Reaction rates depend on alcohol nucleophilicity and acid concentration.

Cycloaddition Reactions

The pyridine ring participates in Diels-Alder reactions when activated by electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 100°C, 24 h | Bicyclic lactone adduct |

科学研究应用

Organic Synthesis

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that facilitate the creation of diverse compounds useful in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Anti-inflammatory : It has shown promise in reducing inflammation in various models.

- Neuroprotective : Studies indicate its potential to protect neuronal cells from oxidative stress-induced damage.

- Antimicrobial : Preliminary evaluations suggest activity against certain microbial strains .

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its functional groups enable the development of materials with specific properties tailored for particular applications.

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Similar compounds have demonstrated the ability to reduce oxidative stress in cellular models, potentially through modulation of Nrf2 signaling pathways.

Neuroprotective Effects

A study focusing on related pyridine derivatives revealed their capacity to mitigate oxidative stress-induced apoptosis in neuronal cells. The treatment resulted in decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, underscoring the neuroprotective potential of these compounds.

Anti-inflammatory Screening

In vivo experiments with carbamate derivatives indicated significant anti-inflammatory activity when tested against carrageenan-induced edema in rats. These findings suggest that this compound could serve as an effective alternative or adjunct to existing anti-inflammatory therapies.

作用机制

The mechanism of action of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications.

Key Observations

Halogen Substitution Effects

- Chlorine vs. Bromine : The brominated analog (CAS 1207175-73-2) has a higher molecular weight (289.14 vs. 244.68) and may exhibit distinct reactivity in cross-coupling reactions due to bromine’s polarizability .

- Dual Halogenation : The bromo-chloro derivative (CAS 1131041-73-0) shows increased steric and electronic effects, making it suitable for studying regioselective transformations .

Functional Group Variations

- Carbamate vs. Acetamide : Replacing the carbamate with an acetamide group (N-(5-Chloro-3-hydroxypyridin-2-yl)acetamide) reduces molecular weight by ~58 g/mol and alters hydrogen-bonding capacity, impacting solubility and crystallinity .

- Methoxy Substitution : tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate demonstrates enhanced solubility in polar solvents compared to chloro/bromo analogs, highlighting the role of electron-donating groups .

Positional Isomerism

Stability and Reactivity Considerations

- Hydroxyl Group: The C3 hydroxyl in the target compound may participate in tautomerism or act as a hydrogen-bond donor, influencing stability in aqueous environments .

- Carbamate Stability : tert-Butyl carbamates are generally stable under basic conditions but cleave under acidic or reductive conditions, a property shared across analogs .

生物活性

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol, is a pyridine derivative featuring a carbamate functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, neuroprotective, and antimicrobial properties.

The synthesis of this compound typically involves the protection of the hydroxyl group in 5-chloro-3-hydroxypyridine using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction conditions are critical for achieving high yields and purity of the final product .

Key Reactions:

- Substitution Reactions: The chlorine atom can be substituted under nucleophilic conditions.

- Hydrolysis: The carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.

- Oxidation/Reduction: The hydroxyl group may undergo oxidation to form ketones or reduction to alkanes .

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit potential as antioxidants. For instance, related compounds have been shown to reduce oxidative stress in cellular models of ischemic injury, suggesting that they may protect neuronal cells from damage . This activity is often linked to the modulation of signaling pathways involving nuclear factor E2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress .

Anti-inflammatory Activity

Research has demonstrated that carbamate derivatives can possess significant anti-inflammatory effects. In vivo studies on related compounds have shown promising results in reducing inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial mediators of inflammation.

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial properties. Carbamates are increasingly recognized for their potential as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | 0.86 |

| tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | 0.82 |

| tert-butyl N-(2-bromo-3-cyanopyridin-4-yl)carbamate | 2680898-54-6 | 0.81 |

These compounds share structural similarities that may influence their biological activities, particularly in terms of their reactivity and interaction with biological targets.

Case Studies

-

Neuroprotective Effects:

A study focusing on related compounds demonstrated their ability to mitigate oxidative stress-induced apoptosis in neuronal cells. The treatment led to decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, highlighting the neuroprotective potential of pyridine derivatives . -

Anti-inflammatory Screening:

In vivo experiments involving various carbamate derivatives revealed that several exhibited significant anti-inflammatory activity when tested against carrageenan-induced edema in rats. The results indicated that these compounds could serve as effective alternatives or adjuncts to existing anti-inflammatory therapies .

常见问题

Q. What are the common synthetic routes for synthesizing tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate protection of the pyridine hydroxyl group. A standard approach involves:

- Coupling Reactions : Reacting 5-chloro-3-hydroxypyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation : Confirm yield and purity via HPLC and NMR .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural and chemical integrity:

Q. How stable is this compound under standard laboratory conditions?

Methodological Answer: Stability depends on storage and handling:

- Storage : Keep at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Reactivity : Avoid strong acids/bases (risk of Boc cleavage) and oxidizing agents. Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Use a design-of-experiments (DoE) approach:

- Variables : Test solvent polarity (THF vs. DCM), catalyst loading (DMAP: 0.1–5 mol%), and temperature (0–25°C) .

- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Scale-Up : Optimize mixing efficiency and heat dissipation to minimize side reactions .

Q. What computational strategies are effective in designing derivatives of this compound?

Methodological Answer: Integrate computational and experimental workflows:

- Reaction Path Search : Use quantum mechanics (QM) to explore feasible reaction pathways for introducing substituents (e.g., fluorination at the 4-position) .

- Molecular Dynamics (MD) : Simulate binding affinity in drug discovery contexts (e.g., protease inhibitors) .

- Data-Driven Feedback : Apply machine learning to prioritize derivatives based on synthetic feasibility and bioactivity predictions .

Q. How should researchers resolve contradictory analytical data (e.g., NMR vs. HPLC results)?

Methodological Answer: Follow a systematic validation protocol:

- Cross-Validation : Repeat analyses using alternative techniques (e.g., LC-MS for purity vs. NMR for structural integrity) .

- Impurity Profiling : Use preparative HPLC to isolate impurities and characterize them via H NMR and HRMS .

- Collaborative Review : Share raw data with computational chemists to model potential degradation products or tautomeric forms .

Q. What are the key applications of this compound in drug discovery?

Methodological Answer: Its carbamate and pyridine moieties make it a versatile intermediate:

- Protease Inhibitors : Serve as a precursor for β-secretase inhibitors targeting Alzheimer’s disease .

- NK1 Receptor Antagonists : Modify the pyridine ring to enhance binding affinity in neurokinin receptor studies .

- Diels-Alder Reactions : Act as a diene in cycloaddition reactions to synthesize polycyclic scaffolds .

Q. How can impurities in synthesized batches be identified and mitigated?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways .

- Analytical Screening : Use UPLC-QTOF to detect trace impurities (limit: 0.1%) and compare with structurally similar compounds (e.g., tert-Butyl (6-chloropyridin-2-yl)carbamate) .

- Process Control : Adjust reaction stoichiometry and purification protocols to minimize byproducts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。